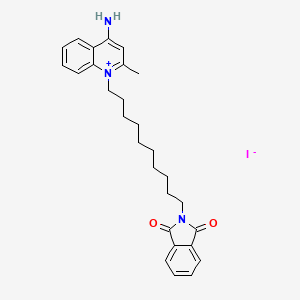
4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide is a quaternary ammonium compound known for its antimicrobial properties. It is used as an intermediate in the synthesis of various pharmaceutical agents, including antiseptics and anti-malarial drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide typically involves the following steps:
Formation of the Phthalimide Intermediate: The reaction begins with the formation of a phthalimide intermediate by reacting phthalic anhydride with a suitable amine.
Alkylation: The phthalimide intermediate is then alkylated with a decyl halide to form the phthalimidodecyl derivative.
Quinaldinium Formation: The phthalimidodecyl derivative is reacted with quinaldine to form the quinaldinium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the quinaldinium ring or the phthalimide moiety.
Substitution: Nucleophilic substitution reactions can occur at the quinaldinium ring or the phthalimidodecyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of the amino group or the quinaldinium ring.
Reduction: Reduced forms of the quinaldinium ring or the phthalimide moiety.
Substitution: Substituted quinaldinium or phthalimidodecyl derivatives.
Aplicaciones Científicas De Investigación
4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as an antiseptic and anti-malarial agent.
Industry: Utilized in the production of disinfectants and preservatives.
Mecanismo De Acción
The compound exerts its effects primarily through its quaternary ammonium structure, which disrupts microbial cell membranes, leading to cell lysis and death. It targets various molecular pathways involved in cell membrane integrity and function.
Comparación Con Compuestos Similares
Dequalinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Commonly found in mouthwashes and throat lozenges.
Propiedades
Fórmula molecular |
C28H34IN3O2 |
|---|---|
Peso molecular |
571.5 g/mol |
Nombre IUPAC |
2-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]isoindole-1,3-dione;iodide |
InChI |
InChI=1S/C28H33N3O2.HI/c1-21-20-25(29)24-16-10-11-17-26(24)30(21)18-12-6-4-2-3-5-7-13-19-31-27(32)22-14-8-9-15-23(22)28(31)33;/h8-11,14-17,20,29H,2-7,12-13,18-19H2,1H3;1H |
Clave InChI |
HWOFLUVBWNRBGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCCN3C(=O)C4=CC=CC=C4C3=O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


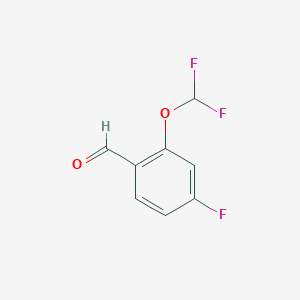
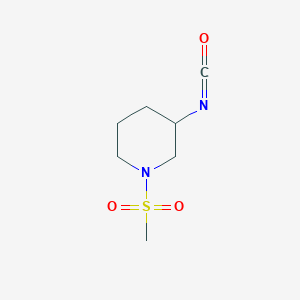
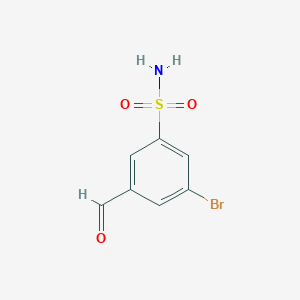
![(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; T 2588A](/img/structure/B13447696.png)
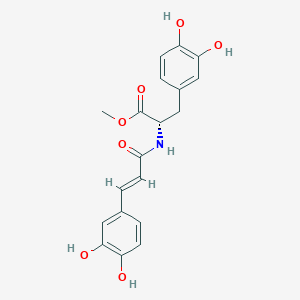
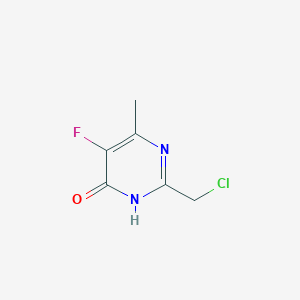

oxane-2-carboxylic acid](/img/structure/B13447714.png)
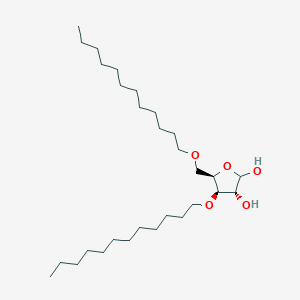
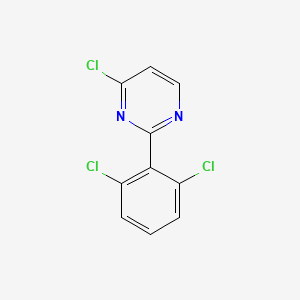
![2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B13447734.png)
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)

![N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B13447763.png)
